molecular formula CH4ClNO2S B1265948 Chloromethanesulfonamide CAS No. 21335-43-3

Chloromethanesulfonamide

Cat. No.: B1265948
CAS No.: 21335-43-3
M. Wt: 129.57 g/mol
InChI Key: AVXHCUKQISJQBN-UHFFFAOYSA-N
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Description

Chloromethanesulfonamide is an organosulfur compound with the molecular formula CH₄ClNO₂S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a chloromethyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of chloromethylsulfonyl chloride with ammonia or an amine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The general reaction is as follows:

ClCH2SO2Cl+NH3ClCH2SO2NH2+HCl\text{ClCH}_2\text{SO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{ClCH}_2\text{SO}_2\text{NH}_2 + \text{HCl} ClCH2​SO2​Cl+NH3​→ClCH2​SO2​NH2​+HCl

In this reaction, chloromethylsulfonyl chloride reacts with ammonia to form this compound and hydrochloric acid as a byproduct.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Chloromethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: It can be reduced to form corresponding sulfides or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in organic solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Products include substituted sulfonamides, such as hydroxymethanesulfonamide or aminomethanesulfonamide.

    Oxidation: Products include methanesulfonic acid or methanesulfonyl chloride.

    Reduction: Products include methanethiol or methyl sulfide.

Scientific Research Applications

Chloromethanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate enzyme inhibition and protein modification.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of chloromethanesulfonamide involves its reactivity with nucleophiles. The sulfonamide group can form stable complexes with various biological molecules, leading to enzyme inhibition or modification of proteins. The chlorine atom in the chloromethyl group can be substituted by nucleophiles, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Chloromethanesulfonamide can be compared with other sulfonamide derivatives such as:

    Methanesulfonamide: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    N-tert-butyl-1-chloromethanesulfonamide: Contains a tert-butyl group, which provides steric hindrance and affects its reactivity.

    Ethanesulfonamide: Has an ethyl group instead of a chloromethyl group, leading to different reactivity and applications.

This compound is unique due to its chloromethyl group, which enhances its reactivity and makes it a valuable intermediate in various chemical reactions.

Properties

IUPAC Name

chloromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4ClNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXHCUKQISJQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175603
Record name Methanesulfonamide, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21335-43-3
Record name 1-Chloromethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21335-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, 1-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021335433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonamide, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethanesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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